molecular formula C16H19NO3S2 B2965105 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine CAS No. 1396767-75-1

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2965105
CAS No.: 1396767-75-1
M. Wt: 337.45
InChI Key: KTQOQWPYPUFADM-UHFFFAOYSA-N
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Description

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetically derived complex heterocyclic compound of interest in chemical and pharmaceutical research. This molecule features a piperidine core that is differentially functionalized with a 2-methoxyphenylsulfonyl group and a thiophen-2-yl moiety, a structural motif found in compounds with various investigated biological activities . The integration of the sulfonyl group is a common strategy in medicinal chemistry to influence the molecular properties and potency of a compound, while the thiophene ring is a privileged structure in drug discovery known for its potential to engage with diverse biological targets . Compounds with similar sulfonamide and heteroaromatic architectures, such as piperazine and piperidine sulfonamides, are frequently explored in research for their potential biological activities . Researchers value this compound primarily as a sophisticated building block or intermediate in the synthesis of more complex molecules and for screening in drug discovery programs. Its structure suggests potential for use in developing pharmacologically active agents, making it a valuable compound for exploring structure-activity relationships (SAR). This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-20-14-5-2-3-7-16(14)22(18,19)17-10-8-13(9-11-17)15-6-4-12-21-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQOQWPYPUFADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenylsulfonyl Group: This step involves sulfonylation reactions where a methoxyphenylsulfonyl chloride reacts with the piperidine ring under basic conditions.

    Attachment of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction, often using thiophene derivatives and suitable catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or thiophenyl groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The methoxyphenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The thiophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Piperidine Biological Activity/Notes Reference
1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine 2-Methoxyphenyl sulfonyl, thiophen-2-yl Hypothetical: Potential dopamine D2 affinity (inferred from analogs)
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(thiophen-2-yl)piperidine 5-Chlorothiophene sulfonyl, thiophen-2-yl Antimicrobial activity (broad-spectrum)
1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid Thiophen-2-yl sulfonyl, carboxylic acid Enhanced solubility; antibacterial
1-[(2-Chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine 2-Chloro-5-fluorophenyl sulfonyl, pyrrole Not reported; structural analog

Key Insights :

  • Electron-Withdrawing Groups : The 5-chlorothiophene sulfonyl group in enhances antimicrobial potency compared to methoxy or phenyl substituents.
  • Polar Functional Groups : The carboxylic acid in improves solubility, critical for pharmacokinetics, but may reduce blood-brain barrier penetration.
  • Aromatic vs. Heteroaromatic Moieties : Thiophene and pyrrole substituents () favor π-π stacking in receptor binding, while methoxy groups (hypothetical compound) may enhance metabolic stability.

Key Insights :

  • Dopamine Receptor Targeting : Piperidine derivatives with methoxyphenyl groups (e.g., ) show high D2 receptor affinity, suggesting the hypothetical compound may share similar interactions.
  • Antimicrobial Efficacy : Sulfonyl-linked oxadiazole-piperidine hybrids () demonstrate potent antibacterial activity, likely due to sulfonamide-enzyme interactions.

Key Insights :

  • Reductive Amination : Widely used for piperidine derivatives (), enabling efficient coupling of aromatic amines.
  • Borohydride Reduction : High-yield synthesis of alcohol intermediates () highlights scalability for analogs.

Biological Activity

1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, a compound with the CAS number 1396767-75-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Synthesis Methods

The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxyphenylsulfonyl Group : Sulfonylation reactions are employed where a methoxyphenylsulfonyl chloride reacts with the piperidine ring under basic conditions.
  • Attachment of the Thiophenyl Group : This is accomplished via substitution reactions using thiophene derivatives and suitable catalysts.

These synthetic routes can be optimized using advanced techniques such as continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research indicates that 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine exhibits notable antimicrobial activity. A study evaluating various derivatives found that compounds with similar structural motifs displayed significant inhibition against a range of bacterial strains, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines. This aligns with findings from related compounds in the literature, which demonstrate similar mechanisms .

Neurological Implications

There is ongoing research into the compound's potential as a therapeutic agent for neurological disorders. Its structural similarity to known acetylcholinesterase inhibitors suggests it may influence cholinergic signaling, which is critical in conditions like Alzheimer's disease .

The biological activity of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The methoxyphenylsulfonyl group may interact with enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : The thiophenyl group enhances binding affinity to receptors involved in neurotransmission and inflammation.

These interactions can lead to various biological effects, including enzyme inhibition and modulation of signal transduction pathways .

Comparative Analysis

To better understand the unique properties of 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine, it can be compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-((2-Methoxyphenyl)sulfonyl)-4-phenylpiperidineLacks thiophenyl groupVaries; potentially less effective in certain pathways
1-((2-Methoxyphenyl)sulfonyl)-4-(pyridin-2-yl)piperidineContains pyridin groupDifferent interaction profile; may target different receptors
1-((2-Methoxyphenyl)sulfonyl)-4-(furan-2-yl)piperidineContains furan ringPotentially altered stability and reactivity

The distinct combination of functional groups in 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine contributes to its unique chemical and biological properties .

Study on Antimicrobial Activity

A recent study evaluated several piperidine derivatives for antimicrobial efficacy against common pathogens. The results indicated that derivatives similar to 1-((2-Methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting promising antimicrobial potential .

Research on Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of piperidine derivatives. It was found that compounds with sulfonamide groups showed reduced levels of TNF-alpha and IL-6 in vitro, indicating a potential for therapeutic use in inflammatory diseases .

Q & A

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Methodology :
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .
  • Byproduct identification : Use preparative HPLC to isolate impurities and characterize via NMR/MS .
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

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